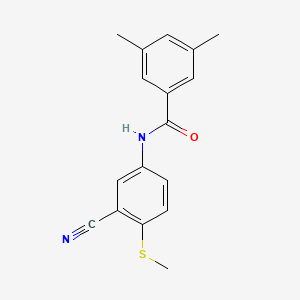
N-(3-Cyano-4-(methylsulfanyl)phenyl)-3,5-dimethylbenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Cyano-4-(methylsulfanyl)phenyl)-3,5-dimethylbenzenecarboxamide, also known as compound X, is a novel small molecule that has shown promising results in scientific research. This compound belongs to a class of molecules known as kinase inhibitors, which are used to target specific enzymes involved in various biological processes.
Aplicaciones Científicas De Investigación
Chemistry and Pharmacology of Novel Synthetic Opioids
This research focuses on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, highlighting the emergence of related compounds in drug markets. The study emphasizes the significance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research and detailed risk assessments for new substances. The importance of stereochemistry in these compounds is noted, suggesting that detection methods should consider the determination of configuration (Sharma et al., 2018).
Biological Effects of Chemical Derivatives
A review discusses the biological effects of acetamide, formamide, and their derivatives, including mono and dimethyl derivatives. It updates the toxicological information on these chemicals, reflecting their commercial importance and the biological consequences of exposure. The review also touches upon environmental toxicology, indicating an expanded understanding of these materials' impact (Kennedy, 2001).
Drug Delivery and Nanoformulations for Cardiovascular System
This study evaluates therapeutic delivery systems for the cardiovascular system, including the delivery of small organic compounds, nanoparticles, peptides, and siRNA. It emphasizes the need for effective formulations to overcome physiological barriers and improve therapeutic outcomes, highlighting the infancy stage of targeted drug delivery technologies for the cardiovascular system (Geldenhuys et al., 2017).
Antimicrobial Compounds from Cyanobacteria
A review focuses on cyanobacterial compounds with antimicrobial activities against multidrug-resistant pathogenic bacteria, fungi, and Mycobacterium tuberculosis. It discusses various chemical classes of cyanobacterial compounds and their potential application as pharmaceuticals, suggesting a diverse source of compounds with antimicrobial activity (Swain et al., 2017).
Propiedades
IUPAC Name |
N-(3-cyano-4-methylsulfanylphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-6-12(2)8-13(7-11)17(20)19-15-4-5-16(21-3)14(9-15)10-18/h4-9H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZFMESFWGMLMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)SC)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

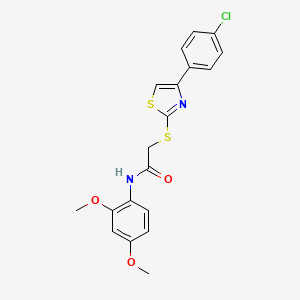
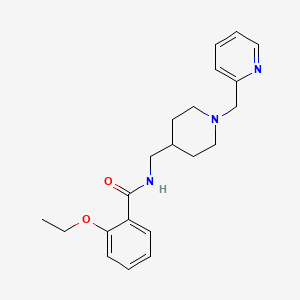
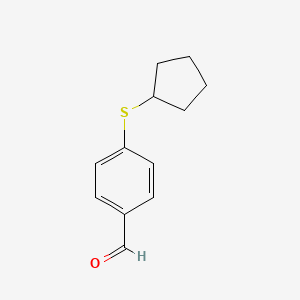

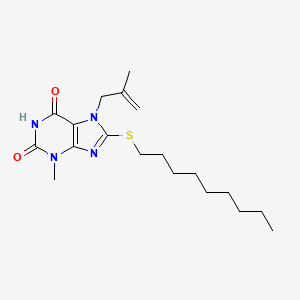
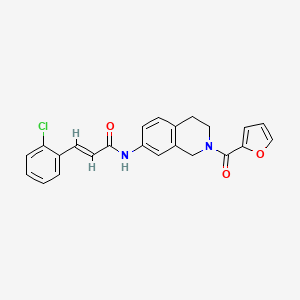
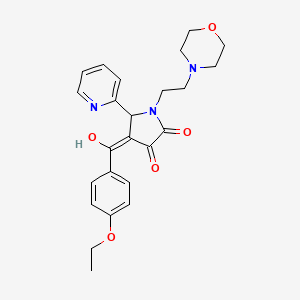
![methyl 4-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/structure/B2395822.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2395825.png)
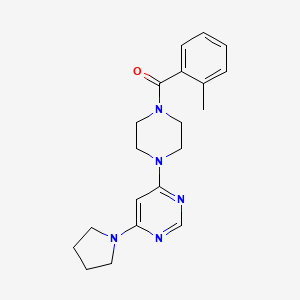
![1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-methoxy-3-methyl-benzenesulfonyl)-piperazine](/img/structure/B2395828.png)
![3-fluoro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2395830.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2395835.png)